1-(2-Amino-3-fluorophenyl)piperidin-4-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry and natural product synthesis. nih.govnih.govresearchgate.netalchempharmtech.comchemscene.com Its prevalence stems from its ability to impart favorable physicochemical and pharmacological properties to a molecule. The three-dimensional structure of the piperidine ring can effectively orient substituents in space, allowing for precise interactions with biological targets. nih.gov
Overview of Fluorinated Amines in Modern Chemical Transformations
The introduction of fluorine into organic molecules has become a powerful strategy in modern drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the biological and chemical properties of a compound.
Specifically, the presence of a fluorine atom can:
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, fluorine can increase the half-life of a drug.
Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.
Increase Lipophilicity: In some contexts, fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
Fluorinated amines, in particular, are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals due to this combination of effects.
Positioning of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol as a Key Synthetic Intermediate
This compound is a prime example of a synthetic intermediate that combines the advantageous features of both piperidine scaffolds and fluorinated amines. Its structure offers multiple points for chemical modification, making it a versatile precursor for the synthesis of more complex molecules.
The key reactive sites of this molecule include:
The Primary Aromatic Amine: This group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.
The Piperidine Nitrogen: As a secondary amine, it can be functionalized through various coupling reactions.
The Hydroxyl Group: This functional group can be oxidized to a ketone or participate in etherification and esterification reactions.
The strategic placement of the fluorine atom ortho to the amino group on the phenyl ring also influences the reactivity of the aromatic system. This substitution pattern can direct further electrophilic aromatic substitution reactions and modulate the nucleophilicity of the amino group.
While specific, detailed research findings and extensive physicochemical data for this compound are not widely available in publicly accessible, peer-reviewed literature, its structural motifs are present in numerous patented compounds, suggesting its role as a valuable, albeit specialized, building block in proprietary research and development. The synthesis of such a molecule would likely involve the coupling of a suitably protected 4-hydroxypiperidine (B117109) with a 1,2-diamino-3-fluorobenzene derivative or a related precursor through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
The combination of a conformationally defined piperidine ring, a metabolically robust and electronically modified fluorophenyl group, and multiple reactive handles makes this compound a significant intermediate for the construction of complex and potentially bioactive molecules in advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-3-fluorophenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-9-2-1-3-10(11(9)13)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYMGLIOAKLEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Amino 3 Fluorophenyl Piperidin 4 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(2-amino-3-fluorophenyl)piperidin-4-ol, the most logical and common disconnection is the C-N bond that connects the aromatic ring to the piperidine (B6355638) nitrogen. amazonaws.com This disconnection suggests a reaction between a 2-amino-3-fluorophenyl synthon and a piperidin-4-ol synthon.
This leads to two primary precursor fragments:
Aryl Component : A 2-amino-3-fluorophenyl unit, which could be derived from a precursor like 1-bromo-2-fluoro-3-nitrobenzene or 2-bromo-6-fluoroaniline (B133542).
Piperidine Component : Piperidin-4-ol or a protected version, such as N-Boc-4-hydroxypiperidine. google.comnih.gov
The forward synthesis would then involve a C-N bond-forming reaction, such as a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination. wikipedia.orglibretexts.org
Development of Novel Synthetic Pathways to this compound
The synthesis of this target molecule can be approached through either convergent or linear strategies, each with distinct advantages.
A convergent synthesis involves preparing the key fragments of the molecule separately before combining them in a late-stage step. nih.gov This is often the most efficient method for preparing analogs.
A typical convergent route for this compound would involve the coupling of an activated aryl precursor with piperidin-4-ol. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. researchgate.net This reaction uses a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide (e.g., 2-bromo-6-fluoroaniline) with an amine (piperidin-4-ol). wikipedia.org
Reaction Scheme:
Step 1 : Synthesis of 2-bromo-6-fluoroaniline from a suitable precursor.
Step 2 : Palladium-catalyzed coupling of 2-bromo-6-fluoroaniline with piperidin-4-ol.
A linear synthesis involves the sequential modification of a single starting material. While sometimes less efficient, this approach can be advantageous if the required transformations are high-yielding and straightforward.
A possible linear strategy could start with a nucleophilic aromatic substitution (SNAr) reaction. For instance, 1,2-difluoro-3-nitrobenzene could be reacted with piperidin-4-ol. The high electrophilicity of the carbon attached to the fluorine at position 2 (ortho to the nitro group) would facilitate nucleophilic attack by the piperidine nitrogen. The nitro group could then be reduced to the required amino group in a subsequent step.
Reaction Scheme:
Step 1 : Reaction of 1,2-difluoro-3-nitrobenzene with piperidin-4-ol to form 1-(2-fluoro-6-nitrophenyl)piperidin-4-ol.
Step 2 : Reduction of the nitro group to an amine using a standard reducing agent (e.g., H₂, Pd/C, or SnCl₂).
This linear approach builds the molecule step-by-step from a functionalized aromatic ring.
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the synthesis of this compound is highly dependent on the chosen reaction conditions. Optimization of catalysts, solvents, and temperature is crucial for maximizing yield and minimizing side products.
For convergent syntheses employing the Buchwald-Hartwig amination, the choice of catalyst system—comprising a palladium precursor and a phosphine ligand—is critical. wikipedia.orgst-andrews.ac.uk
Palladium Precursors : Common precursors include Pd(OAc)₂ and Pd₂(dba)₃.
Ligands : The nature of the phosphine ligand influences the catalyst's activity and stability. researchgate.net Bulky, electron-rich phosphine ligands are generally preferred. Examples include tri-tert-butylphosphine (B79228) (P(tBu)₃), XPhos, and BINAP. The development of bidentate phosphine ligands like BINAP and DPPF provided a significant advance, allowing for the efficient coupling of primary amines. wikipedia.org
Base : A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are frequently used. researchgate.netresearchgate.net
The table below summarizes typical combinations tested for similar C-N cross-coupling reactions. researchgate.net
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-110 | >90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 85-95 |
| [Pd(Amphos)] | Amphos | K₃PO₄ | t-BuOH | 80-100 | >95 |
| Pd/NHC Complex | IPr | t-BuOK | Toluene | 85 | >99 |
This table presents illustrative data for Buchwald-Hartwig reactions and may not represent specific results for the target compound.
The choice of solvent can significantly impact reaction rates and outcomes in both SNAr and palladium-catalyzed reactions. rsc.org
In SNAr reactions, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (B52724) are often preferred as they can solvate the charged intermediate (Meisenheimer complex), thereby stabilizing it and accelerating the reaction. rsc.orgnih.gov However, hydrogen-bond donor (HBD) solvents can assist in the departure of the fluoride (B91410) leaving group, which can sometimes be the rate-limiting step. rsc.org
For Buchwald-Hartwig reactions, common solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). libretexts.org These are typically performed at elevated temperatures, often ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate. The optimal temperature depends on the specific substrates, catalyst system, and solvent used. researchgate.net
The following table illustrates the effect of different solvents on the yield of a model Buchwald-Hartwig reaction. researchgate.net
| Solvent | Base | Catalyst Loading (mol%) | Yield (%) |
| Acetonitrile | t-BuOK | 2 | <1 |
| THF | t-BuOK | 2 | 49 |
| Dioxane | t-BuOK | 2 | 54 |
| Toluene | t-BuOK | 2 | >99 |
This table is based on a model reaction and illustrates general solvent trends.
Stereoselective Synthesis and Diastereomeric Control in the Formation of this compound
The presence of two stereocenters in this compound necessitates precise control over the three-dimensional arrangement of its atoms. Enantioselective and diastereoselective strategies are crucial for the synthesis of specific stereoisomers, which often exhibit distinct pharmacological activities.
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For piperidin-4-ol derivatives, several strategies can be envisaged. One common approach involves the use of chiral catalysts to control the formation of key stereocenters. For instance, asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) could establish the desired stereochemistry at the C-4 position.
Another powerful method is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For example, the use of chiral sulfinyl imines, as developed by Ellman, has proven effective in the enantioselective synthesis of various substituted piperidines.
Furthermore, biocatalysis, employing enzymes such as ketoreductases, can offer high enantioselectivity in the reduction of a piperidin-4-one precursor to the corresponding alcohol. The inherent chirality of the enzyme's active site can lead to the preferential formation of one enantiomer.
A hypothetical enantioselective approach for this compound could involve the asymmetric reduction of a 1-(2-nitro-3-fluorophenyl)piperidin-4-one intermediate, followed by reduction of the nitro group. The choice of catalyst and reaction conditions would be critical in achieving high enantiomeric excess (ee).
Table 1: Potential Enantioselective Strategies for Piperidin-4-ol Synthesis
| Strategy | Description | Key Reagents/Catalysts | Expected Outcome |
| Asymmetric Hydrogenation | Reduction of a C=C or C=O bond in a prochiral precursor using a chiral catalyst. | Chiral Rh, Ru, or Ir complexes | High enantiomeric excess (ee) |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Evans oxazolidinones, Ellman's sulfinyl imines | High diastereomeric and subsequent enantiomeric purity |
| Biocatalysis | Use of enzymes to catalyze a stereoselective transformation. | Ketoreductases, lipases | High enantioselectivity under mild conditions |
| Organocatalysis | Use of small organic molecules as catalysts. | Chiral amines, phosphoric acids | Metal-free, stereoselective bond formation |
Diastereoselective Control Strategies
Diastereoselective control is essential when a molecule has multiple stereocenters, aiming to form one diastereomer over others. In the context of this compound, the relative stereochemistry between the C-3 and C-4 positions on the piperidine ring (if substituted) and the orientation of the hydroxyl group are critical.
Substrate-controlled diastereoselection is a common strategy where the existing stereochemistry in the starting material dictates the stereochemical outcome of subsequent reactions. For instance, the reduction of a 1-(2-Amino-3-fluorophenyl)piperidin-4-one could be influenced by the steric hindrance of the substituted phenyl ring, leading to the preferential formation of one diastereomer. The choice of reducing agent can significantly impact the diastereomeric ratio (dr). Bulky reducing agents tend to favor attack from the less hindered face of the carbonyl group.
Reaction conditions such as temperature and solvent can also play a crucial role in diastereoselectivity. Lower temperatures often lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.
A potential diastereoselective synthesis could involve a cyclization reaction where the stereochemistry is set during the ring-forming step. For example, an intramolecular Mannich reaction or a Michael addition could be employed to construct the piperidine ring with a high degree of diastereocontrol.
Table 2: Factors Influencing Diastereoselectivity in Piperidin-4-ol Synthesis
| Factor | Influence on Diastereoselectivity | Example |
| Steric Hindrance | Directs incoming reagents to the less hindered face of the molecule. | Reduction of a substituted piperidin-4-one with a bulky hydride reagent. |
| Choice of Reagents | The size and nature of the reagent can favor the formation of a specific diastereomer. | Use of L-Selectride® vs. sodium borohydride (B1222165) for ketone reduction. |
| Reaction Temperature | Lower temperatures generally increase diastereoselectivity. | Performing a cyclization reaction at -78 °C instead of room temperature. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence transition state geometries. | Chelation control in polar, coordinating solvents. |
| Protecting Groups | The size and nature of protecting groups can alter the steric environment of the substrate. | A bulky N-protecting group can direct the stereochemistry of a reaction. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is essential for developing environmentally benign and economically viable synthetic processes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency.
Atom Economy and Reaction Efficiency
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts.
For the synthesis of this compound, a route that maximizes atom economy would be highly desirable. For example, a catalytic hydrogenation of a pyridine (B92270) precursor would have 100% atom economy for the reduction step. In contrast, a multi-step synthesis involving protecting groups and generating stoichiometric waste would have a lower atom economy.
Reaction efficiency is also a key metric, encompassing not only the chemical yield but also the reaction time, throughput, and ease of purification. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve efficiency by reducing the number of work-up and purification steps.
Sustainable Reagents and Solvents
The choice of reagents and solvents has a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of renewable feedstocks, less toxic reagents, and environmentally benign solvents.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the solubility of many organic compounds in water can be a limitation, techniques such as phase-transfer catalysis or the use of co-solvents can facilitate reactions in aqueous media. Other green solvents include supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as ethanol (B145695) and 2-methyltetrahydrofuran.
In the context of synthesizing this compound, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives would be a key objective. Furthermore, the use of catalytic reagents over stoichiometric ones is a fundamental principle of green chemistry, as it reduces waste generation.
Table 3: Green Chemistry Metrics and Considerations
| Metric/Principle | Description | Application to Synthesis of this compound |
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | Designing a synthetic route that maximizes the incorporation of atoms from starting materials into the final product. |
| Process Mass Intensity (PMI) | Total mass in a process / mass of product | Minimizing the overall mass of materials (solvents, reagents, process aids) used to produce a given amount of the target compound. |
| E-Factor | Total waste (kg) / product (kg) | Aiming for a low E-factor by reducing byproducts and improving reaction efficiency. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | Exploring bio-based starting materials for the synthesis of the piperidine ring or the aromatic precursor. |
| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. | Employing catalytic hydrogenation, catalytic C-N bond formation, etc. |
| Benign Solvents | Avoiding the use of hazardous solvents. | Utilizing water, ethanol, or other green solvents as the reaction medium. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Optimizing reaction conditions to minimize energy consumption. |
Reaction Mechanisms and Chemical Transformations Involving 1 2 Amino 3 Fluorophenyl Piperidin 4 Ol
Mechanistic Investigations of Key Synthetic Steps
The synthesis of N-arylpiperidines, such as 1-(2-amino-3-fluorophenyl)piperidin-4-ol, can be achieved through several synthetic strategies, primarily involving nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
The formation of the N-aryl bond is a crucial step in the synthesis of this compound. In a nucleophilic aromatic substitution (SNAr) pathway, the rate-determining step is typically the initial nucleophilic attack of the piperidine (B6355638) nitrogen onto the electron-deficient fluoroaromatic ring. The presence of electron-withdrawing groups on the aromatic ring is generally required to facilitate this reaction. For substrates that are not sufficiently activated, the SNAr reaction may not be favorable.
In the more versatile palladium-catalyzed Buchwald-Hartwig amination, the catalytic cycle involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. For electron-rich anilines and many heterocyclic amines, the turnover-limiting step is often the reductive elimination of the C–N bond from the palladium center. nih.gov However, the exact rate-determining step can be influenced by the choice of ligand, base, and the electronic properties of the substrates. wikipedia.org
In the SNAr mechanism, the reaction proceeds through a Meisenheimer intermediate, a negatively charged species formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is crucial for the reaction to proceed.
For the Buchwald-Hartwig amination, the catalytic cycle involves well-defined palladium(0) and palladium(II) intermediates. Key intermediates include the oxidative addition adduct, the palladium-amido complex, and the final palladium(0) species that is regenerated after reductive elimination. The structure and stability of these intermediates are highly dependent on the phosphine (B1218219) ligand used in the catalytic system. wikipedia.org For instance, with bidentate phosphine ligands, it is believed that the formation of palladium iodide dimers after oxidative addition is prevented, which can speed up the reaction. wikipedia.org
Exploration of Reactivity Profiles for the Amino and Hydroxyl Functionalities
The presence of both an amino and a hydroxyl group in this compound allows for a range of selective functionalization reactions.
The primary aromatic amino group is a nucleophilic center and can readily participate in alkylation and acylation reactions. However, direct alkylation of amines can sometimes lead to overalkylation, resulting in a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com To achieve mono-alkylation, reductive amination is a more controlled approach.
Acylation of the amino group is generally a high-yielding reaction. It can be achieved using various acylating agents such as acid chlorides or anhydrides. This transformation is often used to protect the amino group or to introduce specific functionalities. The reactivity of the amino group can be influenced by the electronic nature of the aromatic ring.
Table 1: Illustrative Examples of Amine Functionalization Reactions
| Reaction Type | Reagent | General Conditions | Potential Product |
|---|---|---|---|
| Alkylation | Alkyl halide (e.g., CH3I) | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-alkylated derivative |
| Acylation | Acetyl chloride | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | N-acetylated derivative |
The secondary hydroxyl group on the piperidine ring can undergo various transformations, including etherification and esterification. Etherification can be carried out under Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst. organic-chemistry.org The choice of reaction conditions can allow for selective functionalization of the hydroxyl group in the presence of the amino group, or vice versa, often through the use of protecting groups.
Table 2: Illustrative Examples of Hydroxyl Group Transformations
| Reaction Type | Reagent | General Conditions | Potential Product |
|---|---|---|---|
| Etherification | Alkyl halide (e.g., Benzyl bromide), Base (e.g., NaH) | Solvent (e.g., THF) | O-alkylated (ether) derivative |
| Esterification | Acetic anhydride | Base (e.g., Pyridine) | O-acetylated (ester) derivative |
Palladium-Catalyzed Cross-Coupling Reactions at the Fluoroaryl Moiety
The fluoroaryl moiety of this compound can participate in palladium-catalyzed cross-coupling reactions, although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds. Activation of the C-F bond often requires specific catalytic systems and conditions. mdpi.com
The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction and is a key method for the synthesis of N-aryl amines. wikipedia.org While typically used to form the N-aryl bond initially, related palladium-catalyzed cross-coupling reactions could potentially be used to further functionalize the fluoroaryl ring, for example, through Suzuki or Sonogashira couplings, though the reactivity of the C-F bond would be a limiting factor. The development of catalyst systems capable of activating C-F bonds has expanded the scope of these reactions. rsc.org
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | Alkynyl-substituted derivative |
Cyclization Reactions and Annulation Strategies Utilizing this compound
The presence of the ortho-amino group on the phenyl ring makes this compound a prime candidate for various cyclization and annulation reactions to construct fused heterocyclic systems. These transformations are of significant interest for the synthesis of novel pharmaceutical agents.
One of the most notable potential applications of this compound is in the synthesis of fluorinated carboline derivatives. Through intramolecular cyclization, new rings can be formed, leading to complex polycyclic structures. For instance, a Pictet-Spengler-type reaction could be envisioned. While the classical Pictet-Spengler reaction involves the condensation of a tryptamine (B22526) with an aldehyde or ketone, analogous reactions involving anilines are known. In a hypothetical scenario, the amino group of this compound could react with an appropriate carbonyl compound to form an imine, which then undergoes intramolecular electrophilic substitution onto the electron-rich phenyl ring to form a new heterocyclic ring. The fluorine atom's electron-withdrawing nature might influence the feasibility and regioselectivity of this cyclization.
Annulation strategies, such as the [4+2] cycloaddition, represent another powerful tool for elaborating the structure of this compound. nih.gov While direct examples involving this specific molecule are not prevalent in the literature, the general principles of such reactions can be applied. For instance, the aniline (B41778) moiety could be transformed into a diene or a dienophile, which could then participate in a cycloaddition reaction with a suitable partner to build a new six-membered ring.
A plausible reaction scheme could involve the diazotization of the amino group followed by a reaction that installs a diene system on the aromatic ring. This intermediate could then undergo a Diels-Alder reaction with a dienophile. The reaction conditions would need to be carefully optimized to favor the desired annulation product.
| Reaction Type | Reactant | Potential Product | Key Conditions |
| Intramolecular Cyclization | Aldehyde/Ketone | Fluorinated Carboline Derivative | Acidic or basic catalysis |
| [4+2] Annulation | Dienophile | Fused Polycyclic Piperidine | Thermal or Lewis acid catalysis |
Advanced Spectroscopic and Diffraction Techniques for Detailed Structural Analysis of 1 2 Amino 3 Fluorophenyl Piperidin 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the molecular structure of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol in solution. It provides detailed information about the chemical environment of each nucleus, their connectivity, and the dynamic conformational behavior of the molecule.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, primarily those on adjacent carbon atoms (²J and ³J couplings). For the piperidine (B6355638) ring, COSY would show correlations between the axial and equatorial protons on the same carbon and between protons on adjacent carbons, helping to map out the spin systems of the ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of each carbon atom in the piperidine ring and the fluorophenyl group by linking them to their attached protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Phenyl C1' | - | ~130-135 | H2', H6' → C1' |
| Phenyl C2' | - | ~140-145 (JCF) | H4', NH₂ → C2' |
| Phenyl C3' | - | ~150-155 (JCF) | H2', H4' → C3' |
| Phenyl C4' | ~6.7-6.9 | ~115-120 | H5', H6' → C4' |
| Phenyl C5' | ~6.9-7.1 | ~120-125 | H4', H6' → C5' |
| Phenyl C6' | ~6.6-6.8 | ~110-115 | H2', H5' → C6' |
| Piperidine C2/C6 | ~3.0-3.2 (eq), ~2.6-2.8 (ax) | ~50-55 | H3/C5, H4 → C2/C6 |
| Piperidine C3/C5 | ~1.9-2.1 (eq), ~1.5-1.7 (ax) | ~30-35 | H2/C6, H4 → C3/C5 |
| Piperidine C4 | ~3.8-4.0 | ~65-70 | H3/C5, OH → C4 |
| Amino (NH₂) | ~4.5-5.5 | - | H2', H4' → C2' |
The piperidine ring exists in a dynamic equilibrium between two chair conformations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, would be instrumental in quantifying the energy barrier for this ring inversion. At low temperatures, the inversion process would be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons. As the temperature increases, these signals would broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the coalescence temperature and the chemical shift difference between the axial and equatorial protons, the Gibbs free energy of activation (ΔG‡) for the ring inversion can be calculated.
Furthermore, DNMR could be used to study the rotational barrier around the C-N bond connecting the phenyl ring to the piperidine. Steric hindrance from the ortho-amino and fluoro groups might lead to hindered rotation, which could be observed by the broadening of aromatic proton signals at lower temperatures.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecule's conformation.
X-ray crystallography would elucidate how molecules of this compound pack in the crystal lattice. The primary intermolecular forces governing the crystal packing would be hydrogen bonds. The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the nitrogen atoms (amino and piperidine) and the oxygen atom are acceptors. A detailed analysis would likely reveal an extensive three-dimensional network of hydrogen bonds. For example, N-H···O, O-H···N, and N-H···N interactions would be expected to link molecules together, influencing the material's physical properties, such as melting point and solubility. The fluorine atom could also participate in weaker C-H···F interactions.
Table 2: Predicted Hydrogen Bonding Interactions in the Crystal Structure of this compound
| Donor (D) | Acceptor (A) | Type of Interaction | Expected Distance (D···A, Å) |
|---|---|---|---|
| O-H (hydroxyl) | N (piperidine) | Strong, intermolecular | 2.7 - 3.0 |
| O-H (hydroxyl) | N (amino) | Strong, intermolecular | 2.8 - 3.1 |
| N-H (amino) | O (hydroxyl) | Strong, intermolecular | 2.9 - 3.2 |
| N-H (amino) | N (piperidine) | Moderate, intermolecular | 3.0 - 3.3 |
If a chiral synthesis or resolution is performed, X-ray crystallography on a single crystal of one enantiomer can determine its absolute configuration. By using anomalous dispersion effects, typically with copper radiation, the analysis can unambiguously distinguish between the (R) and (S) configurations at the chiral centers, if any were introduced during synthesis or if the molecule crystallizes in a chiral space group. For the parent compound, C4 of the piperidine ring is a prochiral center.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying the effects of intermolecular interactions, particularly hydrogen bonding.
Amino Group (-NH₂): Two distinct N-H stretching bands would be expected in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. The presence of hydrogen bonding would cause these bands to broaden and shift to lower frequencies.
Hydroxyl Group (-OH): A broad O-H stretching band would be prominent in the IR spectrum, usually between 3200-3600 cm⁻¹, with its breadth being a clear indicator of strong hydrogen bonding.
Aromatic Ring: C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching modes would be observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibration would give a strong absorption band in the 1100-1300 cm⁻¹ range.
Piperidine Ring: C-H stretching vibrations for the sp³-hybridized carbons would be found just below 3000 cm⁻¹. C-N stretching vibrations would appear in the 1000-1200 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and other non-polar bonds, complementing the information obtained from the IR spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | IR |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | IR, Raman |
| Aromatic C-F | C-F Stretch | 1100 - 1300 | IR |
High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel chemical entities such as this compound. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into the molecule's fragmentation patterns, which are crucial for unambiguous identification.
Isotopic Analysis
The chemical formula for this compound is C₁₁H₁₅FN₂O. The theoretical exact mass of the monoisotopic molecular ion [M]⁺ can be calculated with high precision. This precision is vital for distinguishing between compounds with the same nominal mass but different elemental formulas.
The presence of isotopes, particularly ¹³C, ¹⁵N, and ¹⁸O, will result in a characteristic isotopic pattern for the molecular ion peak. The most abundant peak will correspond to the molecule containing the most common isotopes (¹²C, ¹⁴N, ¹⁶O), designated as M. The subsequent peaks, M+1 and M+2, will have lower intensities corresponding to the natural abundance of the heavier isotopes. High-resolution instrumentation can resolve these isotopic peaks, and the observed pattern can be compared to the theoretically calculated distribution to confirm the elemental composition.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₁H₁₅FN₂O)
| Ion | Calculated Mass (Da) | Relative Abundance (%) |
| [M]⁺ | 210.1172 | 100.00 |
| [M+1]⁺ | 211.1205 | 12.45 |
| [M+2]⁺ | 212.1235 | 0.82 |
This data is theoretical and has been calculated based on the natural isotopic abundances of the constituent elements.
Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer would be expected to proceed through several predictable pathways, influenced by the stability of the resulting ions and the nature of the functional groups present. The primary fragmentation sites are likely to be the bonds adjacent to the nitrogen atoms and the hydroxyl group, as well as the potential for rearrangements.
A plausible primary fragmentation event would involve the loss of the hydroxyl group as a water molecule, particularly under chemical ionization or electrospray ionization conditions, leading to a significant [M-H₂O]⁺ ion. Another likely cleavage would occur at the C-N bond connecting the phenyl ring to the piperidine ring.
Further fragmentation of the piperidine ring itself is also expected. Alpha-cleavage adjacent to the piperidine nitrogen is a common fragmentation pathway for such heterocyclic systems. This could result in the loss of various neutral fragments from the piperidine ring, leading to a series of characteristic daughter ions. The fluorinated aminophenyl moiety would also contribute to the fragmentation pattern, potentially through the loss of HF or other small neutral molecules.
Table 2: Predicted Major Fragment Ions of this compound
| Proposed Fragment Ion | Theoretical m/z | Possible Origin |
| [C₁₁H₁₃FN₂]⁺ | 192.1066 | Loss of H₂O |
| [C₆H₆FN]⁺ | 111.0484 | Cleavage of the N-aryl bond |
| [C₅H₁₀NO]⁺ | 100.0762 | Fragment of the piperidine-4-ol ring |
| [C₅H₉N]⁺ | 83.0735 | Loss of H₂O from the piperidine-4-ol fragment |
This data represents a theoretical prediction of possible fragmentation pathways. Actual experimental results may vary depending on the ionization technique and conditions used.
Computational and Theoretical Investigations of 1 2 Amino 3 Fluorophenyl Piperidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. researchgate.netyoutube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A larger gap suggests higher stability and lower reactivity.
For 1-(2-amino-3-fluorophenyl)piperidin-4-ol, the HOMO is expected to be localized primarily on the electron-rich aminofluorophenyl ring, particularly the amino group, which acts as a strong electron-donating group. The LUMO, conversely, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom. Theoretical calculations would be necessary to determine the precise energy levels and spatial distribution of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -0.50 |
| HOMO-LUMO Gap | 5.00 |
Note: These values are illustrative and would require specific computational calculations for validation.
Electrostatic Potential Surfaces
The molecular electrostatic potential (MEP) surface is a valuable visualization tool that maps the charge distribution of a molecule. malayajournal.orgnih.gov It helps in identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) denote electron-deficient areas, prone to nucleophilic attack. nih.gov
In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, rendering them susceptible to interaction with nucleophiles. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential.
Prediction of pKa Values and Basicity
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atoms of the amino group and the piperidine (B6355638) ring. The pKa value is a quantitative measure of a compound's acidity or basicity. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the protonation or deprotonation of the molecule.
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
The three-dimensional structure and flexibility of a molecule are critical to its biological activity and physical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Identification of Stable Conformers and Energy Minima
This compound possesses significant conformational flexibility due to the rotatable bonds and the puckered nature of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, boat and twist-boat conformations are also possible, though generally higher in energy. nih.gov
The orientation of the 2-amino-3-fluorophenyl group relative to the piperidine ring, as well as the position of the hydroxyl group on the piperidine ring (axial or equatorial), will give rise to various conformers. Computational methods, such as molecular mechanics (MM) and quantum chemical calculations (like Density Functional Theory - DFT), can be employed to systematically explore the conformational space and identify the low-energy conformers. indexcopernicus.commdpi.com These calculations involve geometry optimization to find the structures corresponding to energy minima on the potential energy surface.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | 0.00 |
| 2 | Axial | 0.75 |
| 3 | Equatorial (rotated phenyl) | 1.20 |
| 4 | Axial (rotated phenyl) | 1.95 |
Note: These values are illustrative and would require specific computational calculations for validation.
Conformational Landscapes and Flexibility
A conformational landscape, or potential energy surface (PES), provides a comprehensive map of a molecule's energy as a function of its geometry. mdpi.com By calculating the energy for a wide range of conformations, a PES can be constructed to visualize the energy wells corresponding to stable conformers and the energy barriers that separate them.
For this compound, the flexibility would be dominated by the rotation around the C-N bond connecting the phenyl group to the piperidine ring and the ring-puckering of the piperidine moiety. Understanding this flexibility is crucial as it dictates how the molecule can adapt its shape to interact with biological targets. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can provide further insights into the dynamic conformational behavior of the molecule in solution.
In Silico Mechanistic Studies of Reactions Involving this compound
No information is available in the current scientific literature regarding in silico mechanistic studies of reactions involving this compound.
Transition State Characterization
There are no published data on the characterization of transition states for reactions involving this compound.
Reaction Coordinate Diagrams
No reaction coordinate diagrams for reactions involving this compound have been reported in the scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior in Different Environments
A search of the available literature yielded no studies on the molecular dynamics simulations of this compound to assess its dynamic behavior in any environment.
Analytical Methodologies for Purity Assessment and Process Control in the Synthesis of 1 2 Amino 3 Fluorophenyl Piperidin 4 Ol
Chromatographic Techniques for Separation and Purity Determination
Chromatography is a cornerstone of analytical chemistry in the pharmaceutical industry, providing powerful tools for separating and quantifying the individual components of a mixture. For a compound like 1-(2-Amino-3-fluorophenyl)piperidin-4-ol, chromatographic methods are indispensable for assessing purity and identifying process-related impurities.
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the purity determination and assay of non-volatile organic compounds. biosynce.com A reversed-phase HPLC (RP-HPLC) method is typically developed for routine analysis of this compound. nih.gov The method development process involves optimizing various parameters to achieve adequate separation of the main compound from any impurities.
The selection of a stationary phase, typically a C18 column, provides a non-polar surface that retains the analyte based on its hydrophobicity. nih.govgoogle.com The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to control the elution of the compound. google.comnih.gov The aromatic amine and piperidine (B6355638) moieties of the target molecule allow for strong ultraviolet (UV) absorbance, making a UV detector a suitable choice for quantification. google.com
Method validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is reliable for its intended purpose. nih.gov This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Chromatograph | Agilent 1260/1290 Infinity II or equivalent |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient Elution | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase (50:50 Water:Acetonitrile) |
Gas Chromatography (GC) is a critical technique for monitoring volatile impurities, such as residual solvents, which may be present from the synthesis process. researchgate.net Since pharmaceutical manufacturing often involves various solvents, regulatory guidelines mandate strict limits on their residual levels in the final product. researchgate.net
A headspace GC method coupled with a Flame Ionization Detector (GC-FID) is commonly employed for this purpose. researchgate.net In this technique, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. This approach avoids contamination of the GC system with the non-volatile main compound. The method must be validated for its ability to separate and quantify all potential solvents used in the synthesis. researchgate.net
Table 2: Typical GC-HS Parameters for Residual Solvent Analysis
| Parameter | Condition |
| Chromatograph | Agilent GC with Headspace Sampler |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 200°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Oven Program | Initial 40°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min |
| Headspace Vial Temp | 80°C |
| Headspace Loop Temp | 90°C |
| Headspace Transfer Line Temp | 100°C |
The molecule this compound is achiral. Therefore, chiral chromatography is not applicable for resolving enantiomers of the compound itself. However, this technique is crucial if the synthesis involves chiral starting materials, reagents, or catalysts, which could lead to the formation of chiral impurities. The presence of such impurities must be controlled, and chiral HPLC is the definitive method for their separation and quantification. mdpi.com
For related chiral aminopiperidine compounds, pre-column derivatization is often employed to introduce a chromophore, enhancing UV detection and facilitating separation on a chiral stationary phase (CSP). nih.govresearchgate.net Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are widely used for this purpose. mdpi.com The mobile phase typically consists of a non-polar organic solvent system. nih.gov
Table 3: Exemplary Chiral HPLC Conditions for Chiral Piperidine Impurities
| Parameter | Condition |
| Column | CHIRALPAK® AD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detector | UV-Vis at 228 nm (after derivatization) |
| Derivatizing Agent | p-Toluene Sulfonyl Chloride (PTSC) |
Spectrophotometric Methods for Quantification in Reaction Monitoring
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method that can be used for quantitative analysis and for monitoring the progress of a chemical reaction, provided the analyte has a suitable chromophore. rsc.orgrsc.org The 2-amino-3-fluorophenyl group in this compound contains aromatic rings, which are strong chromophores, making the compound suitable for UV spectrophotometric analysis. researchgate.net
This technique can be used to determine the concentration of the compound in solution by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. rasayanjournal.co.in It is particularly useful for in-process controls where a quick estimation of concentration is needed. The method's accuracy can be affected by absorbing impurities, hence it is often used in conjunction with more specific methods like HPLC for final quality assessment. nih.gov
Table 4: Spectrophotometric Properties for Aromatic Amine Quantification
| Parameter | Value / Condition |
| Instrument | Double Beam UV-Vis Spectrophotometer |
| Solvent (Diluent) | Methanol or 0.1 M Hydrochloric Acid |
| Wavelength Scan | 200 - 400 nm |
| λmax (Typical) | ~240 nm and ~290 nm (characteristic of substituted anilines) |
| Quantification | Based on calibration curve of absorbance vs. known concentrations |
Titrimetric Methods for Functional Group Content
Titrimetric, or volumetric, methods are classic analytical techniques that can provide an absolute determination of the content of a specific functional group. For this compound, the primary aromatic amino group can be assayed using a diazotization titration. researchgate.net
This method involves the reaction of the primary aromatic amine with nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at a low temperature (0-5°C) to form a diazonium salt. The endpoint of the titration can be determined potentiometrically or using an external indicator like starch-iodide paper. This technique provides a direct measure of the primary aromatic amine content and can be used as an orthogonal method to HPLC for assay determination.
Table 5: Parameters for Diazotization Titration of the Aromatic Amine
| Parameter | Specification |
| Apparatus | Potentiometric titrator or manual titration setup |
| Titrant | Standardized 0.1 M Sodium Nitrite (NaNO₂) solution |
| Sample Solvent | Dilute Hydrochloric Acid |
| Reaction Temperature | 0 - 5°C (maintained with an ice bath) |
| Endpoint Detection | Potentiometric (platinum indicator electrode) or Starch-Iodide paper |
| Stoichiometry | 1 mole of primary aromatic amine reacts with 1 mole of sodium nitrite. |
Quality Control and Assurance in the Production of this compound
A robust quality control (QC) and quality assurance (QA) program is fundamental to the manufacturing of any pharmaceutical intermediate. nbinno.com This program ensures that this compound is consistently produced to a pre-defined quality standard. biosynce.com A comprehensive specification is established, which includes tests for appearance, identity, purity, assay, and limits for specific impurities.
The quality control laboratory employs the validated analytical methods discussed previously to test each batch against these specifications. Adherence to Good Manufacturing Practices (GMP) throughout the production process is essential. nbinno.com All analytical results are documented, and a Certificate of Analysis (CoA) is generated for each batch that meets all specification criteria.
Table 6: Example of a Quality Control Specification Sheet
| Test Parameter | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identification | IR spectrum conforms to the reference standard | Infrared Spectroscopy (IR) |
| HPLC retention time matches the reference standard | HPLC-UV | |
| Assay | 98.0% to 102.0% (on as-is basis) | HPLC-UV or Titrimetry |
| Purity (Chromatographic) | NLT 99.0% | HPLC-UV |
| Any single unknown impurity | NMT 0.10% | HPLC-UV |
| Total Impurities | NMT 0.5% | HPLC-UV |
| Residual Solvents | Meets ICH Q3C limits (e.g., Methanol ≤ 3000 ppm) | GC-HS |
| Water Content | NMT 0.5% | Karl Fischer Titration |
| Sulphated Ash | NMT 0.1% | Pharmacopeial Method |
| Heavy Metals | NMT 10 ppm | Inductively Coupled Plasma (ICP-MS/OES) |
Future Research Directions and Potential Applications in Advanced Organic Synthesis
Development of Next-Generation Synthetic Routes to 1-(2-Amino-3-fluorophenyl)piperidin-4-ol
Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes to access this compound. While classical methods may be employed, the development of next-generation pathways is crucial for enabling its broader application. Strategies could include catalytic asymmetric hydrogenation of corresponding pyridinium (B92312) salts or innovative cyclization methods to construct the piperidine (B6355638) core with control over stereochemistry. rsc.orgmdpi.com Exploring biocatalytic resolutions or stereoselective enzymatic transformations could also provide enantiomerically pure forms of the compound, which are highly valuable in medicinal chemistry. rsc.orgresearchgate.net
Advanced synthetic strategies might involve novel carbon-nitrogen bond-forming reactions or late-stage fluorination techniques to introduce the key functional groups onto a pre-formed piperidine scaffold. The goal is to create pathways that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption.
Exploration of this compound as a Versatile Building Block for Complex Architectures
The compound serves as an excellent starting point for constructing more complex molecules due to its multiple reactive sites. researchgate.netnih.govmdpi.com The aromatic amine can undergo a wide range of transformations, including diazotization, acylation, and alkylation, while the hydroxyl group and the piperidine nitrogen offer additional handles for derivatization. nih.gov This versatility makes it a prized building block for creating libraries of compounds for various applications. nih.gov
Table 1: Potential Reactions for Derivatization
| Reactive Site | Potential Reaction Type | Resulting Functional Group |
| Aromatic Amine | Acylation, Sulfonylation | Amide, Sulfonamide |
| Aromatic Amine | Buchwald-Hartwig Amination | Di- or Tri-substituted Aniline (B41778) |
| Aromatic Amine | Sandmeyer Reaction | Halogen, Cyano, etc. |
| Piperidine Nitrogen | Reductive Amination, Acylation | N-Alkyl, N-Acyl Piperidine |
| Hydroxyl Group | Etherification (e.g., Williamson) | Ether |
| Hydroxyl Group | Esterification | Ester |
| Hydroxyl Group | Oxidation | Ketone (Piperidin-4-one) |
Scaffold Diversification Strategies
Scaffold diversification, or scaffold hopping, is a powerful strategy in medicinal chemistry to discover new bioactive molecules by modifying the core structure of a known compound. nih.govnih.gov Starting from this compound, researchers can employ various strategies to generate novel molecular frameworks. For instance, the piperidine ring could be expanded or contracted, or the phenyl ring could be replaced with other heterocyclic systems. nih.govresearchgate.net
One approach involves using the existing functional groups to build new rings. For example, intramolecular cyclization reactions could be designed to fuse an additional ring onto the piperidine or phenyl moiety, leading to entirely new polycyclic systems. This scaffold hopping approach could lead to the discovery of compounds with novel biological activities. nih.govnih.gov
Synthesis of Chiral Auxiliaries and Ligands
The presence of a stereocenter at the 4-position of the piperidine ring (once the hydroxyl group is present) makes this compound a candidate for development into chiral auxiliaries or ligands for asymmetric catalysis. By resolving the racemic mixture or through asymmetric synthesis, enantiomerically pure forms of the compound can be obtained. rsc.orgnih.gov These pure enantiomers can then be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.
Furthermore, the nitrogen and oxygen atoms can act as coordination sites for metal catalysts. Derivatization of the amino and hydroxyl groups can lead to the synthesis of novel bidentate or tridentate ligands. These ligands could find applications in various metal-catalyzed asymmetric reactions, such as hydrogenations, cross-couplings, and aldol (B89426) reactions. nih.govmdpi.com
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for this compound Chemistry
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic synthesis. nih.gov For a molecule like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations. princeton.edumdpi.com This can significantly accelerate the discovery of new derivatization reactions and optimize reaction conditions. chemrxiv.org
For instance, an ML model could predict the yield of a specific cross-coupling reaction on the aromatic amine, taking into account various catalysts, ligands, and solvents. princeton.edurjptonline.org This predictive power allows chemists to prioritize experiments, saving time and resources. AI can also be used for retrosynthetic analysis, proposing novel and efficient synthetic routes to complex target molecules derived from this building block. nih.gov
Table 2: Applications of AI/ML in the Chemistry of this compound
| AI/ML Application | Specific Task | Potential Benefit |
| Reaction Prediction | Forecast the major product of a reaction with novel reagents. | Reduces trial-and-error experimentation. mdpi.com |
| Yield Optimization | Predict optimal conditions (temperature, solvent, catalyst) for maximum yield. | Improves efficiency and reduces waste. princeton.educhemrxiv.org |
| Retrosynthesis Planning | Propose synthetic pathways to complex derivatives. | Accelerates the design of synthetic strategies. nih.gov |
| Property Prediction | Estimate physicochemical or biological properties of virtual derivatives. | Guides the design of molecules with desired characteristics. |
Advanced Materials Science Applications Derived from this compound Derivatives
The unique electronic and structural features of this compound suggest potential applications in materials science. The fluorinated phenyl ring can influence properties like thermal stability and lipophilicity, while the polar amino and hydroxyl groups can participate in hydrogen bonding, affecting the self-assembly and bulk properties of materials.
Polymer Chemistry Applications
The bifunctional nature of this compound (with its primary aromatic amine and secondary alcohol) makes it a viable monomer for step-growth polymerization. It can potentially be used to synthesize a variety of polymers, including:
Polyamides: By reacting the aromatic amine with a diacyl chloride.
Polyimides: Through reaction with a dianhydride, leading to high-performance polymers known for their thermal stability.
Polyurethanes: By reacting the hydroxyl group with a diisocyanate.
Polyesters: Through condensation of the hydroxyl group with a dicarboxylic acid.
The incorporation of the fluorinated piperidine moiety into the polymer backbone could impart unique properties such as increased thermal stability, chemical resistance, and altered solubility. These materials could find use in specialized applications, such as advanced coatings, membranes, or electronic materials. mdpi.com
Supramolecular Assembly Potential
The field of supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules, offers a framework for understanding the potential of this compound to form ordered, non-covalent assemblies. wikipedia.org The molecule's capacity for self-assembly is predicated on the presence of multiple hydrogen bond donors and acceptors, as well as other non-covalent interactions influenced by the fluorine atom.
Hydrogen Bonding Capabilities: The primary amine (-NH₂) and the hydroxyl (-OH) groups are potent hydrogen bond donors. The nitrogen atoms of both the primary amine and the piperidine ring, along with the oxygen atom of the hydroxyl group, can act as hydrogen bond acceptors. libretexts.org This duality allows for the formation of intricate and predictable hydrogen-bonding networks, known as supramolecular synthons. nih.gov In the solid state, amino alcohols are known to form robust heterosynthons, particularly between protonated amine groups (NH₃⁺) and other acceptors, which could lead to diverse and stable crystal structures. nih.govsemanticscholar.org
Potential hydrogen bonding motifs for this compound include:
Intermolecular N-H···O and O-H···N bonds: Leading to the formation of chains, sheets, or more complex three-dimensional networks.
Intramolecular hydrogen bonds: Possible between the ortho-amino group and the piperidine nitrogen, or between the hydroxyl group and the piperidine nitrogen, which could influence the molecule's preferred conformation. libretexts.org
Role of Fluorine in Crystal Engineering: The fluorine atom, while a poor hydrogen bond acceptor, plays a significant role in modulating the crystal packing through other non-covalent interactions. researchgate.netrsc.org Its high electronegativity can influence the electron distribution of the entire molecule, affecting the strength of other interactions. researchgate.net Key interactions involving fluorine that could direct supramolecular assembly include:
C-H···F Interactions: While weak, these interactions are recognized as having structure-directing capabilities in the absence of stronger hydrogen bonds. acs.orgacs.org
Dipole-Dipole Interactions: The strong C-F bond dipole can engage in electrostatic interactions, influencing molecular orientation in the crystal lattice. acs.org
π-π Stacking: The fluorine atom can modify the electronic nature of the aromatic ring, potentially influencing π-π stacking interactions with other aromatic systems. numberanalytics.com
The combination of strong hydrogen bonding sites and fluorine-mediated interactions suggests that this compound could be a valuable building block in crystal engineering, with potential applications in the design of new materials with tailored solid-state properties. researchgate.net
Below is an interactive table summarizing the potential non-covalent interactions for this compound.
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Potential Role in Assembly |
| Hydrogen Bonding | -NH₂ (Aniline), -OH (Alcohol) | N (Aniline), N (Piperidine), O (Alcohol) | Primary structure-directing force, formation of robust synthons. |
| C-H···F Interactions | C-H (Aromatic, Piperidine) | F (Fluorine) | Secondary directing force, influences packing and conformation. |
| Dipole-Dipole | C-F, C-N, C-O bonds | C-F, C-N, C-O bonds | Contributes to overall lattice energy and molecular orientation. |
| π-π Stacking | Fluorophenyl Ring | Fluorophenyl Ring | Can lead to layered structures, influenced by fluorine substitution. |
Unexplored Reactivity and Novel Transformations of the Compound
The polyfunctional nature of this compound presents a rich landscape for exploring currently untapped reactivity and developing novel synthetic transformations. Each functional group serves as a handle for selective modification, enabling the synthesis of a diverse library of derivatives.
Reactions Targeting the Anilino Moiety:
N-Functionalization: The primary aromatic amine can undergo standard transformations such as acylation, sulfonylation, and alkylation to introduce a wide variety of substituents.
Diazotization: The amino group can be converted to a diazonium salt, a versatile intermediate for introducing a range of functionalities onto the aromatic ring, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.
C-H Functionalization: The aromatic ring, activated by the amino group, is a candidate for directed C-H functionalization reactions, potentially offering regioselective access to more complex substituted phenylpiperidines. acs.org
Transformations of the Piperidine Ring:
N-Alkylation/Arylation: The secondary amine of the piperidine ring is readily functionalized, allowing for the introduction of various alkyl or aryl groups, which is a common strategy in medicinal chemistry. nih.gov
Oxidation of the Alcohol: The secondary alcohol at the 4-position can be oxidized to the corresponding piperidone. Piperidones are key intermediates in the synthesis of many biologically active compounds and can serve as a point for further elaboration, for example, through Wittig reactions or reductive aminations. dtic.milchemrevlett.com
O-Functionalization: The hydroxyl group can be converted into ethers or esters, providing another site for molecular diversification.
Potential for Bioorthogonal Chemistry: The unique electronic properties conferred by the fluorine atom could be exploited in the context of bioorthogonal chemistry. These reactions proceed within living systems without interfering with native biochemical processes. nih.govwikipedia.org For instance, the fluorinated aniline could be explored as a novel reaction partner in bioorthogonal ligation reactions, potentially for applications in chemical biology and medical imaging, such as Positron Emission Tomography (PET) which often utilizes fluorine-18. nih.govresearchgate.netdntb.gov.ua
Impact of Fluorine Substitution on Reactivity and Conformation in Related Chemical Systems
The strategic placement of a fluorine atom on a molecule can profoundly alter its physical, chemical, and biological properties. rsc.org In this compound, the ortho-fluorine substituent is expected to exert significant electronic and steric effects that influence both reactivity and molecular conformation.
Electronic Effects on Reactivity:
Modulation of Basicity: Fluorine is a strongly electron-withdrawing atom. Its presence ortho to the amino group is expected to decrease the basicity (pKa) of the aniline nitrogen. This modulation of electronic properties is a key strategy in drug design for optimizing bioavailability and receptor affinity. tandfonline.comnih.gov
Influence on Aromatic Substitution: The fluorine atom will influence the regioselectivity of any further electrophilic aromatic substitution reactions on the phenyl ring.
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction into drug candidates often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.com
Conformational Impact:
Piperidine Ring Conformation: The conformation of the piperidine ring (i.e., chair, boat, or twist-boat) and the axial versus equatorial preference of its substituents are critical for biological activity. Studies on related 4-substituted piperidines have shown that polar substituents can significantly influence the conformational equilibrium, particularly in their protonated (piperidinium) forms. nih.gov In some cases, polar substituents like fluorine can even reverse the typical conformational preference, favoring an axial position. nih.gov
Aryl-Piperidine Torsion Angle: The ortho-fluorine atom can create steric hindrance that restricts the rotation around the C-N bond connecting the phenyl ring to the piperidine. This restricted rotation can lock the molecule into a specific conformation, which can be advantageous for binding to a biological target. The resulting conformational bias can be investigated using techniques like NMR spectroscopy. mdpi.com
The study of such fluorine effects is crucial in medicinal chemistry, where precise control over a molecule's three-dimensional shape and electronic properties is paramount for designing effective and selective therapeutic agents. nih.govnumberanalytics.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
